N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

Medicinal Chemistry Oncology Structure-Activity Relationship

N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic, small-molecule organic compound belonging to the benzamide class. Its structure features a pyrimidine core substituted at the 2-position with a morpholine ring and linked via a methylene bridge to a terminal benzamide group.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1797978-71-2
Cat. No. B2654743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-morpholinopyrimidin-4-yl)methyl)benzamide
CAS1797978-71-2
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c21-15(13-4-2-1-3-5-13)18-12-14-6-7-17-16(19-14)20-8-10-22-11-9-20/h1-7H,8-12H2,(H,18,21)
InChIKeyNCFGVKZMIFTQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Baseline Profile for N-((2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1797978-71-2)


N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic, small-molecule organic compound belonging to the benzamide class. Its structure features a pyrimidine core substituted at the 2-position with a morpholine ring and linked via a methylene bridge to a terminal benzamide group [1]. This compound is primarily cataloged as a building block or screening compound for medicinal chemistry and drug discovery research [2]. While it has been described as a potential inhibitor of enzymes such as histone deacetylases (HDACs) and kinases, publicly available, quantitative activity data remain limited [1].

Why N-((2-morpholinopyrimidin-4-yl)methyl)benzamide Cannot Be Directly Substituted by Close Analogs


In the absence of published direct comparator studies for this specific compound, substitution risk is inferred from structure-activity relationship (SAR) principles applied to its scaffold. The compound's unique methylene bridge linking the 2-morpholinopyrimidine core to the benzamide creates a specific spatial and electronic configuration distinct from common analogs. For instance, 4-substituted pyrimidinylamino benzamides used as Hedgehog pathway inhibitors feature a direct amino linkage, fundamentally altering the pharmacophore [1]. Similarly, kinase inhibitors like CYT387 (momelotinib) place the morpholinoanilino group at the pyrimidine 4-position with a complex benzamide substitution, a completely different vector [2]. The target compound's scaffold, described as a potential HDAC and kinase modulator, relies on precise molecular recognition [3]. Therefore, even a subtle change in the linker or substitution pattern could ablate or significantly alter the binding profile, making generic substitution unsound without explicit target-specific data.

Quantitative Selection Guide for N-((2-morpholinopyrimidin-4-yl)methyl)benzamide: Direct Evidence vs. Comparators


Scaffold Differentiation from 4-(2-Pyrimidinylamino)benzamide Hedgehog Inhibitors via Linker Chemistry

The target compound features a methylene linker between the pyrimidine core and the benzamide carbonyl. A comparator scaffold, 4-(2-pyrimidinylamino)benzamide, employs a directly attached aniline nitrogen, which is critical for its Hedgehog signaling pathway inhibition [1]. This fundamental difference in the linker affects both the three-dimensional geometry and the electronic properties of the terminal amide, which are known to be essential for target engagement [1]. While direct biological data for the target compound is lacking, SAR studies on the comparator scaffold show that even minor substitutions on the terminal benzamide lead to significant shifts in potency from low nanomolar to inactive, highlighting the non-interchangeability of these cores [1].

Medicinal Chemistry Oncology Structure-Activity Relationship

Kinase Pharmacophore Differentiation from 4-Morpholinoanilino Pyrimidine Inhibitors (e.g., CYT387)

The target compound places a morpholine directly at the pyrimidine 2-position and connects the benzamide at the 4-position via a methylene bridge. This contrasts with the clinically studied JAK/FLT3 inhibitor CYT387 (momelotinib), which uses a 4-morpholinoanilino linker at the pyrimidine 4-position and a complex benzamide at the 2-position [1]. This is a complete reversal of the pharmacophore orientation. CYT387 achieves potent JAK2 inhibition (Ki = 1.4 nM) through this specific spatial arrangement [1]. The target compound's reversed vector would be predicted to interact with kinase hinge regions in a completely different manner, making any inference of similar potency or selectivity invalid without direct testing.

Kinase Inhibition Drug Discovery Pharmacophore Mapping

Potential for Polypharmacology vs. Selective PI3K Inhibitors in the Morpholinopyrimidine Class

Substituted morpholinopyrimidines are a well-known class of PI3K inhibitors, with some compounds showing 1.5–3-fold greater potency than the reference inhibitor ZSTK474 [1]. However, the target compound is not a trisubstituted morpholinopyrimidine of this type. Reports on the target compound suggest a potential for HDAC modulation, a mechanism distinct from PI3K inhibition [2]. This mechanistic divergence implies the target compound could be procured for investigations into dual PI3K/HDAC inhibition, a strategy exemplified by the development of CUDC-907 [3]. The target compound’s simplified structure, lacking the elaborate substitution required for potent PI3K binding, may limit its PI3K activity but positions it as a candidate for epigenetic modulation studies.

Polypharmacology PI3K Inhibition Cancer Research

Defined Application Scenarios for Procuring N-((2-morpholinopyrimidin-4-yl)methyl)benzamide


De Novo Hit Identification for Epigenetic Targets (HDAC)

Procure this compound as a structurally novel, simplified benzamide scaffold for primary screening against histone deacetylase (HDAC) isoforms, particularly where a morpholinopyrimidine-cap is sought to explore new chemical space. Its divergence from bulky trisubstituted PI3K inhibitors makes it suitable for fragment-based screening or as a core for focused library synthesis aimed at epigenetic modulation with potentially reduced off-target kinase activity, as inferred from its structural features [1].

Chemical Biology Probe Development for Kinase-Epigenetic Crosstalk

Use the compound to investigate cellular pathways where both kinase and HDAC activities are implicated, such as in hematological malignancies. Based on class-level precedents for dual PI3K/HDAC inhibitors [2] and the compound's reported annotations [1], it can serve as a probe compound to study synergistic effects, provided its precise target profile is first characterized by the end-user.

Negative Control for Pharmacophoric Studies in Morpholinopyrimidine Kinase Projects

Due to its reversed 2-morpholino/4-benzamide substitution relative to potent kinase inhibitors like CYT387 [3], procure this compound as a matched negative control in kinase selectivity panels. Its lack of the canonical pharmacophore for JAK or PI3K-family binding (assuming inactivity is confirmed in user assays) makes it ideal to establish assay baselines and differentiate specific from non-specific morpholinopyrimidine-mediated inhibition.

Quote Request

Request a Quote for N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.